
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
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Overview
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a methyl group, as well as a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.
Chlorination and Methylation: The synthesized benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride, followed by methylation using a methylating agent like methyl iodide.
Amidation: The final step involves the reaction of the chloromethylbenzothiazole with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
- N’-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Uniqueness
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic organic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound suggests possible interactions with various biological targets, making it a candidate for further investigation.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Chlorination and Methylation : The benzothiazole structure is chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.
- Fluorination : The introduction of the fluorine atom into the benzamide moiety is performed using fluorinating agents.
- Coupling Reaction : Finally, the benzothiazole derivative is coupled with 3-fluorobenzamide under basic conditions to yield the desired compound.
Biological Activity
Research indicates that this compound exhibits significant biological activity against various cancer cell lines and pathogens.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- In Vitro Studies : The compound has been tested against a panel of human cancer cell lines, including cervical and bladder cancer cells. It demonstrated cytotoxic effects with IC50 values ranging from 2.38 to 8.13 µM, indicating its potential as an effective anticancer agent .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. For instance, treatment with this compound resulted in increased early and late apoptotic cell populations in treated cancer cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bactericidal Effects : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, although specific data on IC50 values for these pathogens are still under investigation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Impact on Activity |
---|---|
Chlorine Substitution | Enhances lipophilicity and potential receptor interactions |
Fluorine Atom | May improve binding affinity to biological targets |
Benzothiazole Core | Provides a scaffold for interaction with enzymes or receptors |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells. Detailed analysis showed that at higher concentrations (double IC50), there was a marked increase in late apoptotic cells, underscoring its potential therapeutic application .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that it possesses moderate antibacterial activity, warranting further exploration into its mechanism and efficacy against resistant strains .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-8-5-10(16)7-12-13(8)18-15(21-12)19-14(20)9-3-2-4-11(17)6-9/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSGACOSVMEMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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